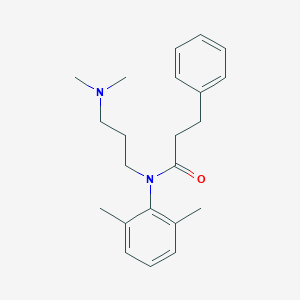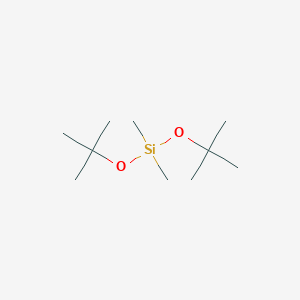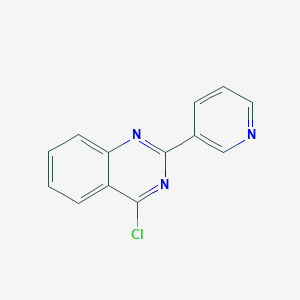
4-Chloro-2-pyridin-3-ylquinazoline
Vue d'ensemble
Description
4-Chloro-2-pyridin-3-ylquinazoline is a chemical compound with the molecular formula C13H8ClN3. It has a molecular weight of 241.68 . It is a powder that is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of 4-chloro-2-pyridin-3-ylquinazoline involves several steps. One method involves the reaction of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane at 100°C for 16 hours. This is followed by the addition of PCl5 and further stirring at 100°C for 10 hours . The mixture is then cooled to room temperature and poured into a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, dried, and purified by flash chromatography .Molecular Structure Analysis
The InChI code for 4-Chloro-2-pyridin-3-ylquinazoline is 1S/C13H8ClN3/c14-12-10-5-1-2-6-11 (10)16-13 (17-12)9-4-3-7-15-8-9/h1-8H .Physical And Chemical Properties Analysis
4-Chloro-2-pyridin-3-ylquinazoline is a powder with a melting point of 176-178 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Pharmacological Diversification of Quinazoline
Field
Application
Quinazoline and its related scaffolds, including 4-Chloro-2-pyridin-3-ylquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of these compounds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Methods of Application
Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This involves the design and synthesis of hybrid molecules, which is achieved by the method of linking or framework integration to form one molecule .
Results or Outcomes
The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . For example, sulphamide-linked dihydroquinazolinone hybrids have shown significant growth inhibition against various cancer cell lines with GI 50 in the range of 0.045–6.94 μM .
Quinazoline Derivatives in Drug Discovery
Field
Application
Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .
Methods of Application
Drug discovery and optimization comprise one of the most significant targets in medicinal chemistry . Diverse set of biological activities of quinazolinones such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic have encouraged a lot of medicinal chemists to investigate this fused heterocycles as novel drug molecules .
Results or Outcomes
Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . A number of quinazoline derived compounds have been approved as drugs . For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder , and erlotinib and gefitinib both are used for the treatment of lung and pancreatic cancers .
Quinazoline Derivatives in Complex Disease Treatment
Application
The conventional approach of “one drug one target one disease” is not appropriate in complex diseases such as cancer and infectious diseases . Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .
Methods of Application
In order to modulate more than one disease target simultaneously, molecular hybrids were designed by combining two or more known active pharmacophores . A molecular hybrid is a combination of two or more independently acting pharmacophores that are covalently linked . It can be achieved by the method of linking or framework integration to form one molecule, having increased the pharmacological activity .
Results or Outcomes
The strategy of designing such hybrid molecules is widely known as molecular hybridization . This approach has led to the development of lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
4-chloro-2-pyridin-3-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFNYVYEPIXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353506 | |
| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-pyridin-3-ylquinazoline | |
CAS RN |
98296-25-4 | |
| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


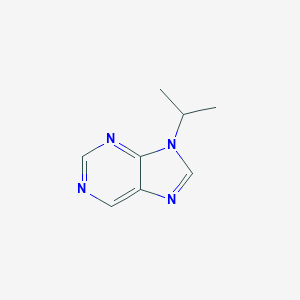
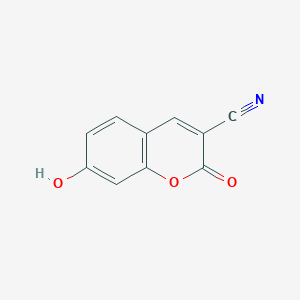

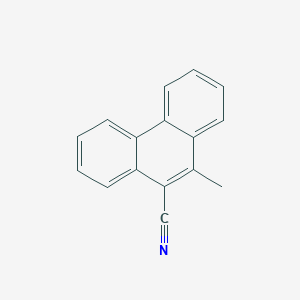
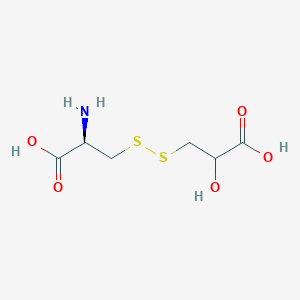


![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
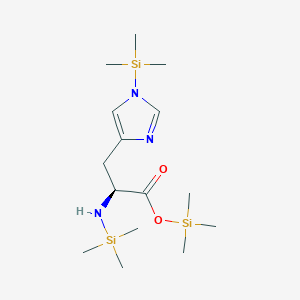
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
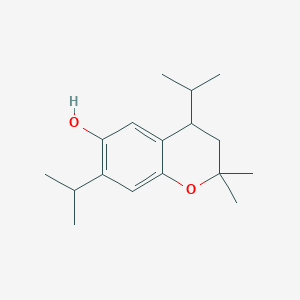
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
